molecular formula C21H24N2O6S2 B2709122 (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 897615-56-4

(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No. B2709122
CAS RN: 897615-56-4
M. Wt: 464.55
InChI Key: JAFCYFXEBXVDCB-QURGRASLSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazoles are often synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . Another common method involves the cyclization of o-haloaryl isothiocyanates with organophosphorus esters .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including Csp2–P/C–C bond formations . They can also form imines and enamines when reacted with alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit varying degrees of solubility, reactivity, and other properties based on their substituents .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One area of significant interest is the use of certain compounds in photodynamic therapy (PDT) for cancer treatment. For instance, compounds related to the benzo[d]thiazol and benzamide families have shown remarkable potential as Type II photosensitizers in photodynamic therapy, a method that uses light-sensitive compounds to destroy cancer cells when exposed to specific light wavelengths. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Further, benzamide derivatives have been investigated for their antimicrobial properties. Synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the thiazole ring have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi (Desai, Rajpara, & Joshi, 2013). This indicates the potential of (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide in contributing to the development of new antimicrobial and antifungal agents.

Catalysis and Organic Synthesis

Compounds with benzo[d]thiazole structures have also been used as catalysts in organic synthesis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting their potential in enhancing catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Drug Discovery and Development

In drug discovery, the structural motifs similar to those in (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide are of interest. Compounds with these structures are being explored for their potential in treating various conditions, including cardiovascular diseases and cancer, by inhibiting specific biological targets (Abdoli et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have been studied for their antimycobacterial activity .

Future Directions

Benzothiazoles and their derivatives continue to be an area of active research due to their diverse biological activities and potential applications in various fields . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their biological activities.

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-5-29-12-11-23-16-10-9-14(31(4,25)26)13-18(16)30-21(23)22-20(24)15-7-6-8-17(27-2)19(15)28-3/h6-10,13H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFCYFXEBXVDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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